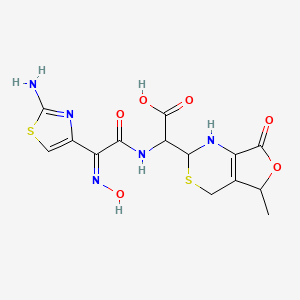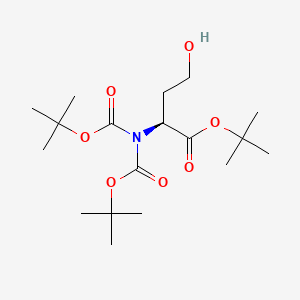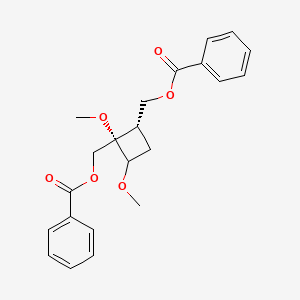
(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials. It may also include alternative synthesis routes if they exist .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. The compound’s stereochemistry would also be discussed here .Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions? .Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, stability, etc.) .Aplicaciones Científicas De Investigación
Liquid Crystal Research
Research into methylene-linked liquid crystal dimers, such as those discussed by Henderson and Imrie (2011), explores the transitional properties of liquid crystal dimers, including the formation of a twist-bend nematic phase due to the bent geometry of methylene-linked odd-membered dimers. This indicates potential applications in liquid crystal display technologies and novel material development Henderson & Imrie, 2011.
Antineoplastic Agents
The development of antineoplastic agents by Hossain et al. (2020) involving structurally complex organic compounds highlights the potential of utilizing intricate organic molecules, similar in complexity to "(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane," for the development of cancer treatments. The research points towards the exploration of such compounds' cytotoxic properties and their application in drug development Hossain et al., 2020.
Biomass Conversion
The conversion of plant biomass to furan derivatives, as discussed by Chernyshev, Kravchenko, and Ananikov (2017), emphasizes the role of chemical transformations in creating sustainable sources of fuels, polymers, and other materials. This research underlines the importance of chemical synthesis techniques that could be applicable to "(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane" for generating environmentally friendly materials Chernyshev, Kravchenko, & Ananikov, 2017.
Cyclobutane Natural Products
The study of cyclobutane-containing natural products by Yang et al. (2022) provides insight into the structural diversity, bioactivities, and synthetic approaches of compounds with cyclobutane cores. This could suggest applications of "(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane" in pharmaceuticals, given its cyclobutane structure Yang et al., 2022.
Environmental Applications
The application of redox mediators in treating organic pollutants, as explored by Husain and Husain (2007), illustrates the use of chemical processes for environmental remediation. This research could imply potential environmental applications for "(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane," particularly in the degradation or transformation of pollutants Husain & Husain, 2007.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(1S,2S)-2-(benzoyloxymethyl)-2,3-dimethoxycyclobutyl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O6/c1-25-19-13-18(14-27-20(23)16-9-5-3-6-10-16)22(19,26-2)15-28-21(24)17-11-7-4-8-12-17/h3-12,18-19H,13-15H2,1-2H3/t18-,19?,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBDFJPRTHBSSP-RAOLVUDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1(COC(=O)C2=CC=CC=C2)OC)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@H]([C@@]1(COC(=O)C2=CC=CC=C2)OC)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


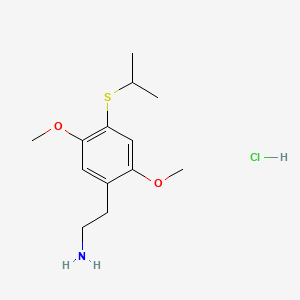

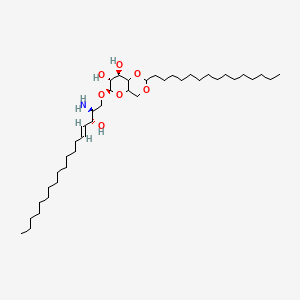
![N-[2-(2-Methoxyphenoxy)ethyl]benzoylamine](/img/no-structure.png)
![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)
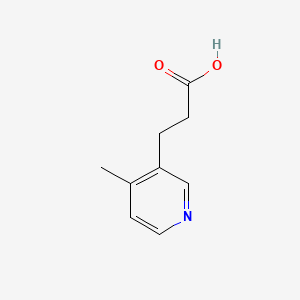

![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)

